2-(2-Pyridylazo)-1-naphthol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

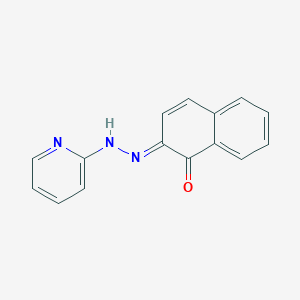

2-(pyridin-2-yldiazenyl)naphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15-12-6-2-1-5-11(12)8-9-13(15)17-18-14-7-3-4-10-16-14/h1-10,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWJRBBUVAQOAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10335-31-6 |

Source

|

| Record name | 2-(2-Pyridylazo)-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridylazonaphthol-based Chelating Agents: Focus on 2-(2-Pyridylazo)-1-naphthol and its Isomer PAN

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Isomeric Nuances in Analytical Chemistry

This guide delves into the chemical properties and applications of pyridylazonaphthol compounds, a class of organic reagents renowned for their utility as metal ion indicators and chromogenic agents. The primary focus of this document is 2-(2-Pyridylazo)-1-naphthol (iso-PAN) . However, it is crucial to acknowledge that the available scientific literature on this specific isomer is limited. In contrast, its structural isomer, 1-(2-Pyridylazo)-2-naphthol (PAN) , is extensively studied and widely employed in analytical chemistry.

Therefore, this guide will provide a comprehensive overview of the well-established properties and applications of PAN as a representative pyridylazonaphthol. The known data for this compound will be presented and contrasted where possible. This comparative approach is designed to offer a robust understanding of the structure-function relationships within this class of compounds, enabling researchers to extrapolate and apply these principles to their specific research needs, even in the context of the less-documented iso-PAN.

Section 1: Physicochemical Properties and Structural Analysis

The efficacy of pyridylazonaphthols as chelating agents is intrinsically linked to their molecular structure and resulting physicochemical properties. These compounds are characterized by a pyridyl group linked to a naphthol moiety via an azo bridge. This arrangement provides a tridentate ligand system capable of forming stable complexes with a variety of metal ions.

Comparative Physicochemical Data

The distinct placement of the hydroxyl and azo groups on the naphthol ring in PAN and iso-PAN influences their physical properties, such as melting point and, potentially, their solubility and complexation behavior.

| Property | This compound (iso-PAN) | 1-(2-Pyridylazo)-2-naphthol (PAN) |

| CAS Number | 10335-31-6[1] | 85-85-8[2][3] |

| Molecular Formula | C₁₅H₁₁N₃O[1][4] | C₁₅H₁₁N₃O[2] |

| Molecular Weight | 249.27 g/mol [1][4] | 249.27 g/mol [2] |

| Appearance | Not specified in detail | Orange-red to brick-red crystalline powder[5][6] |

| Melting Point | 124-128 °C[4] | 138-141 °C[3][6] |

| Solubility | Not well-documented | Insoluble in water; soluble in organic solvents like methanol, ethanol, chloroform, and benzene[5][6]. |

Synthesis of Pyridylazonaphthols

The synthesis of these compounds generally follows a two-step process: diazotization of 2-aminopyridine followed by an azo coupling reaction with the corresponding naphthol isomer (1-naphthol for iso-PAN and 2-naphthol for PAN).[7]

Diagram: General Synthesis Pathway of Pyridylazonaphthols

Caption: General synthesis of pyridylazonaphthols.

Section 2: Mechanism of Action as a Metallochromic Indicator

Pyridylazonaphthols function as effective metallochromic indicators due to the formation of distinctly colored metal-ligand complexes. The chelation process involves the metal ion coordinating with the nitrogen atom of the pyridine ring, one of the azo nitrogen atoms, and the oxygen atom of the hydroxyl group.[8] This complex formation alters the electronic structure of the molecule, leading to a significant shift in its maximum absorbance wavelength (λmax) and a visible color change.

The general equilibrium for the complexation reaction can be represented as:

Mⁿ⁺ + 2(PAN)⁻ → M(PAN)₂⁽ⁿ⁻²⁾⁺

The stability and stoichiometry of the metal complexes are pH-dependent.

Diagram: Chelation of a Metal Ion by PAN

Caption: Chelation of a metal ion by the PAN ligand.

Section 3: Applications in Analytical Chemistry

The ability of pyridylazonaphthols to form stable, colored complexes with a wide range of metal ions makes them invaluable reagents in several analytical techniques.[9]

Spectrophotometric Determination of Metal Ions

PAN is a sensitive chromogenic reagent for the spectrophotometric determination of numerous metal ions, including copper, zinc, cadmium, nickel, and cobalt.[9][10] The general procedure involves the formation of the metal-PAN complex in a suitable solvent system, followed by the measurement of its absorbance at the wavelength of maximum absorption. The concentration of the metal ion is then determined from a calibration curve.

Experimental Protocol: Spectrophotometric Determination of Zinc using PAN

-

Preparation of Standard Solutions:

-

Prepare a stock solution of zinc (e.g., 1000 ppm).

-

Prepare a dilute standard solution of zinc (e.g., 10 ppm) from the stock solution.

-

Prepare a 0.1% (w/v) solution of PAN in methanol.

-

-

Calibration Curve:

-

Pipette varying aliquots of the standard zinc solution (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL of 10 ppm solution) into a series of 25 mL volumetric flasks.

-

To each flask, add a buffer solution to maintain the optimal pH for complex formation (typically pH 5-7 for zinc).

-

Add a fixed volume (e.g., 1 mL) of the PAN solution to each flask.

-

Dilute to the mark with deionized water and mix well.

-

Allow the color to develop for a specified time.

-

Measure the absorbance of each solution at the λmax of the Zn-PAN complex (around 550-560 nm) against a reagent blank.

-

Plot a graph of absorbance versus concentration to obtain the calibration curve.

-

-

Sample Analysis:

-

Prepare the sample solution, ensuring it is within the concentration range of the calibration curve.

-

Follow the same procedure as for the calibration curve to develop the color.

-

Measure the absorbance of the sample solution and determine the concentration of zinc from the calibration curve.

-

Complexometric Titrations

PAN serves as an excellent indicator for the complexometric titration of metal ions with EDTA.[10] The indicator forms a colored complex with the metal ion in the solution. During the titration, EDTA, a stronger chelating agent, displaces the PAN from the metal ion. At the endpoint, when all the metal ions are complexed with EDTA, the solution changes to the color of the free indicator.

Experimental Protocol: Complexometric Titration of Copper with EDTA using PAN Indicator

-

Preparation of Solutions:

-

Prepare a standard solution of EDTA (e.g., 0.01 M).

-

Prepare the copper sample solution of unknown concentration.

-

Prepare a PAN indicator solution (0.1% w/v in methanol).

-

-

Titration Procedure:

-

Pipette a known volume of the copper solution into a conical flask.

-

Add a buffer solution to adjust the pH to the optimal range for the Cu-EDTA complex formation (around pH 4-6).

-

Add a few drops of the PAN indicator solution. The solution will turn a deep red or violet color due to the formation of the Cu-PAN complex.

-

Titrate the solution with the standard EDTA solution.

-

The endpoint is reached when the color changes from the red/violet of the Cu-PAN complex to the yellow-orange of the free PAN indicator.

-

Record the volume of EDTA used and calculate the concentration of copper in the sample.

-

Section 4: Safety and Handling

Pyridylazonaphthols should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: These compounds can be irritating to the eyes, skin, and respiratory system.[6]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid compound or its solutions.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.[5][6]

Conclusion

Pyridylazonaphthols, exemplified by the well-studied 1-(2-Pyridylazo)-2-naphthol (PAN), are versatile and effective reagents in analytical chemistry. Their ability to form stable, colored complexes with a wide array of metal ions underpins their use in both spectrophotometric analysis and complexometric titrations. While specific data for this compound (iso-PAN) is limited, the fundamental principles of chelation and color formation are expected to be similar. The isomeric difference in the position of the hydroxyl and azo groups on the naphthol ring likely influences the stability and spectral properties of the metal complexes, offering an avenue for further research and development of new analytical methods. This guide provides a solid foundation for understanding and applying this important class of chemical reagents in various scientific and industrial settings.

References

-

This compound CAS 10335-31-6. ChemicalBook.

- Shar, G. A., & Bhanger, M. I. (2003). Spectrophotometric Determination of Metal Complexes of 1-(2 Pyridylazo)-2-naphthol in Micellar Medium. Journal of the Chemical Society of Pakistan, 25(1), 18-22.

-

What are the synthesis methods and applications of 1-(2-Pyridylazo)-2-naphthol?. FAQ.

-

1-(2-Pyridylazo)-2-naphthol 85-85-8 wiki. Guidechem.

-

1-(2-Pyridylazo)-2-naphthol. Chem-Impex.

-

This compound. Santa Cruz Biotechnology.

-

An In-Depth Technical Guide to the Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN). Benchchem.

- Abu-Zuhri, A. Z. (1996). PYRIDYLAZO COMPOUNDS AS ANALYTICAL REAGENTS A REVIEW. An-Najah University Journal for Research - B (Humanities), 10(1), 29-48.

- Manna, C. K., Naskar, R., & Mondal, T. K. (2019). Palladium (II) complex with 1-(2-pyridylazo)-2-naphthol (PAN): Synthesis, X-ray structure, electrochemistry, DFT computation and DNA binding study. Journal of the Indian Chemical Society, 96(5), 599-606.

-

2-Naphthalenol, 1-(2-pyridinylazo)-. NIST WebBook.

-

1-(2-Pyridylazo)-2-naphthol. PubChem.

-

1-Pyridylazo-2-naphthol - Chelating Agent. MedchemExpress.com.

-

1-(2-Pyridylazo)-2-naphthol. ChemBK.

- Betteridge, D., Todd, P. K., Fernando, Q., & Freiser, H. (1963). An Investigation of the Metal Complexing Properties of 4-(2-Pyridylazo)-1-naphthol. Analytical Chemistry, 35(6), 729–733.

-

1-(2-Pyridylazo)-2-naphthol indicator grade 85-85-8. Sigma-Aldrich.

-

2-Naphthalenol, 1-(2-pyridinylazo)-. NIST WebBook.

-

1-(2-Pyridylazo)-2-naphthol indicator grade 85-85-8. Sigma-Aldrich.

- Cheng, K. L., & Bray, R. H. (1955). 1-(2-Pyridylazo)-2-naphthol as Possible Analytical Reagent. Analytical Chemistry, 27(5), 782–785.

Sources

- 1. scbt.com [scbt.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Pyridylazo)-2-naphthol indicator grade 85-85-8 [sigmaaldrich.com]

- 4. This compound CAS#: 10335-31-6 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. journals.najah.edu [journals.najah.edu]

- 9. chemimpex.com [chemimpex.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 2-(2-Pyridylazo)-1-naphthol (PAN) for Analytical Applications

Abstract: This guide provides a comprehensive, in-depth technical overview of the synthesis of 2-(2-Pyridylazo)-1-naphthol (PAN), a vital chromogenic agent and complexometric indicator in analytical chemistry. We delve into the core chemical principles, present a detailed and validated experimental protocol, and explore the compound's primary applications. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of PAN synthesis and its use.

Introduction: The Significance of PAN in Analytical Chemistry

1-(2-Pyridylazo)-2-naphthol, commonly abbreviated as PAN, is an organic compound renowned for its capacity to form stable, intensely colored chelate complexes with a wide array of metal ions.[1][2][3] This property makes it an exceptionally valuable reagent for the spectrophotometric determination of trace metals and as an indicator in complexometric titrations.[1][2] The synthesis of PAN involves a classic two-step process: the diazotization of a heterocyclic amine (2-aminopyridine) followed by an azo coupling reaction with an activated aromatic compound (1-naphthol, also known as α-naphthol).[4][5] Understanding the nuances of this synthesis is critical for producing a high-purity reagent, which is essential for achieving accurate and reproducible analytical results.

The Chemistry of PAN Synthesis

The formation of PAN is a cornerstone example of diazo chemistry, a versatile class of reactions in organic synthesis. The overall process can be dissected into two primary mechanistic stages.

Stage 1: Diazotization of 2-Aminopyridine

The first stage is the conversion of the primary aromatic amine, 2-aminopyridine, into its corresponding diazonium salt.[6] This reaction is typically performed in a cold, acidic solution using sodium nitrite (NaNO₂).[4][7]

Causality Behind Experimental Choices:

-

In Situ Formation of Nitrous Acid: A strong mineral acid, such as hydrochloric acid (HCl), reacts with sodium nitrite to generate nitrous acid (HNO₂) in the reaction mixture.[6][7]

-

Formation of the Electrophile: The nitrous acid is then protonated by the excess mineral acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[6]

-

Nucleophilic Attack and Salt Formation: The lone pair of electrons on the nitrogen atom of the 2-aminopyridine's amino group attacks the nitrosonium ion. Following a series of proton transfers and the elimination of a water molecule, the stable pyridin-2-yldiazonium ion is formed.[6]

-

Critical Temperature Control: This entire process must be conducted at low temperatures (0–5 °C). Diazonium salts are thermally unstable and can decompose at higher temperatures, significantly reducing the yield and purity of the final product.[4][8] The low temperature ensures the diazonium ion remains in solution, ready for the subsequent coupling step.[9]

Stage 2: Azo Coupling with 1-Naphthol

The second stage is an electrophilic aromatic substitution reaction where the newly formed pyridin-2-yldiazonium ion (the electrophile) attacks the electron-rich ring of 1-naphthol (the nucleophile).[10]

Causality Behind Experimental Choices:

-

Activation of the Coupling Agent: The reaction is carried out in an alkaline medium, typically using a sodium hydroxide (NaOH) solution.[11] This deprotonates the hydroxyl group of 1-naphthol to form the highly activated naphthoxide ion. The negative charge on the oxygen atom increases the electron density of the aromatic ring system, making it much more susceptible to electrophilic attack.

-

Positional Selectivity (Regioselectivity): The hydroxyl group of 1-naphthol is an ortho-, para-directing activator.[10] The diazonium ion preferentially attacks the para-position (C4) relative to the hydroxyl group. This is due to a combination of electronic effects and reduced steric hindrance compared to the ortho-position.[10] However, the reaction described here targets the synthesis of 2-(2-Pyridylazo)-1-naphthol , indicating coupling occurs at the ortho position (C2). This specific outcome is achieved by carefully controlling the reaction conditions. While para-coupling is often kinetically favored with naphthols, ortho-coupling can be promoted under specific pH and solvent conditions. For the synthesis of the title compound, the literature specifies coupling with 1-naphthol (α-naphthol) rather than 2-naphthol (β-naphthol).

-

Formation of the Azo Compound: The electrophilic attack results in the formation of a new nitrogen-carbon bond, creating the characteristic azo group (-N=N-) that links the pyridine and naphthol rings, yielding the final PAN product as an orange-red precipitate.[4]

Experimental Protocol: Synthesis and Purification of PAN

This protocol details the widely used method for PAN synthesis involving classical diazotization.[4]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Role |

| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 504-29-0 | Starting Amine |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Diazotizing Agent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Acid Catalyst |

| 1-Naphthol (α-Naphthol) | C₁₀H₈O | 144.17 | 90-15-3 | Coupling Agent |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Activating Base |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Recrystallization Solvent |

Step-by-Step Synthesis Procedure

Part A: Diazotization of 2-Aminopyridine

-

In a 250 mL beaker, dissolve 4.7 g (0.05 mol) of 2-aminopyridine in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water.[4]

-

Cool this solution to 0–5 °C in an ice-salt bath with continuous stirring. The solution may become a slurry, which is normal.

-

In a separate 100 mL beaker, prepare a solution by dissolving 3.5 g (0.05 mol) of sodium nitrite in 10 mL of water and cool it to 0–5 °C.[4]

-

Slowly add the cold sodium nitrite solution dropwise to the stirred 2-aminopyridine hydrochloride slurry. Maintain the temperature strictly between 0–5 °C throughout the addition.[4][8]

-

After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. This forms the pyridin-2-yldiazonium chloride solution.[4]

Part B: Azo Coupling with 1-Naphthol

-

In a separate 500 mL beaker, dissolve 7.2 g (0.05 mol) of 1-naphthol in 50 mL of a 10% sodium hydroxide solution.[4]

-

Cool this alkaline 1-naphthol solution to 0–5 °C in an ice-salt bath.

-

With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the alkaline 1-naphthol solution.[4]

-

An orange-red precipitate of PAN will form immediately.[4]

-

Continue stirring the mixture in the ice bath for another 30 minutes to ensure the coupling reaction goes to completion.[4]

Part C: Isolation and Purification

-

Collect the crude PAN precipitate by vacuum filtration using a Büchner funnel.[12]

-

Wash the solid product on the filter paper with copious amounts of cold distilled water to remove any unreacted salts and base.

-

Purify the crude product by recrystallization.[3][13] Dissolve the solid in a minimum amount of hot ethanol.[3] If any insoluble impurities remain, perform a hot filtration. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12][14]

-

Collect the purified orange-red crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at a temperature below 80 °C.[3][5]

Expected Outcome:

Visualization of the Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of PAN.

Caption: Workflow for the synthesis of this compound (PAN).

Application in Analytical Chemistry

Principle of Chelation and Color Formation

PAN functions as a powerful analytical tool because it is a tridentate ligand, meaning it can bind to a single metal ion at three points.[3] This binding, or chelation, involves the nitrogen atom of the pyridyl ring, one of the azo group's nitrogen atoms, and the deprotonated oxygen atom from the naphtholic hydroxyl group.[3]

The formation of these metal-PAN chelates results in a significant color change, typically forming reddish, water-insoluble complexes.[2][3] The intensity of the color produced is directly proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert Law. This principle is the basis for its use in spectrophotometry.[1] By measuring the absorbance of light at the complex's wavelength of maximum absorbance (λmax), one can accurately quantify the concentration of the target metal ion.[16]

Visualization of Metal-PAN Complexation

The diagram below illustrates the chelation of a divalent metal ion (M²⁺) by the PAN ligand.

Caption: Chelation of a metal ion (M²⁺) by the tridentate PAN ligand.

Summary of Analytical Applications

PAN is a versatile reagent for the determination of numerous metal ions. The optimal conditions, particularly pH, are crucial for achieving selectivity, as the stability of metal-PAN complexes is highly pH-dependent.[2][16]

| Metal Ion | Typical λmax of Complex (nm) | Optimal pH Range | Notes |

| Copper (Cu²⁺) | ~550-560 | 3 - 6 | Widely used for copper determination. |

| Zinc (Zn²⁺) | ~550 | 6 - 9 | Used as an indicator in complexometric titrations with EDTA.[2] |

| Nickel (Ni²⁺) | ~570 | 4 - 10 | High sensitivity. |

| Cobalt (Co²⁺) | ~590 | 2 - 5 | Forms a very stable complex. |

| Cadmium (Cd²⁺) | ~555 | 8 - 10 | Often requires masking agents to prevent interference.[16] |

| Iron (Fe³⁺) | ~560 | 2.5 - 4.5 | Interferes with many other metal determinations.[16] |

| Palladium (Pd²⁺) | ~620-680 | 2 - 4 | Used in the synthesis of specific palladium complexes for further study.[17] |

Note: Specific λmax and pH values can vary depending on the solvent system (e.g., aqueous, micellar, or organic solvent extraction).[16]

Conclusion

The synthesis of this compound is a robust and accessible procedure that yields a highly valuable reagent for analytical chemistry. By carefully controlling key experimental parameters—particularly temperature during diazotization and pH during coupling—researchers can reliably produce high-purity PAN. Its function as a sensitive chromogenic agent, stemming from its ability to form stable, colored tridentate chelates, solidifies its role as an indispensable tool for the quantitative determination of a wide range of metal ions.

References

-

KINETICS OF THE AZO COUPLING REACTIONS BETWEEN 1-NAPHTHOL AND DIAZOTISED SULPHANILIC ACID. (n.d.). Taylor & Francis. Retrieved January 13, 2026, from [Link]

-

Coupling of benzene diazonium chloride with 1naphthol class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 13, 2026, from [Link]

-

Ridd, J. H. (1971). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 13, 2026, from [Link]

- Garcia-Rosas, J., & Petrozzi, S. (1983). Influence of Mixing on the Azo-Coupling of 1-Naphthol and Diazotized Aniline. Helvetica Chimica Acta, 66(8), 2504-2509.

- LYE, J., & RIDD, J. H. (1969). Reactions of N-heteroaromatic bases with nitrous acid. Part III. Kinetics of diazotisation of 2-aminopyridine. Journal of the Chemical Society B: Physical Organic, 11, 1340-1344.

-

Coupling of benzene diazonium chloride with 1-naphthol in al. (n.d.). Testbook. Retrieved January 13, 2026, from [Link]

-

Garcia-Rosas, J., & Petrozzi, S. (1983). Influence of mixing on the azo-coupling of 1-naphthol and diazotized aniline. SciSpace. Retrieved January 13, 2026, from [Link]

- Johnson, C. D., Lew, C. S., & Ridd, J. H. (1968). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 10, 1253-1257.

-

What are the synthesis methods and applications of 1-(2-Pyridylazo)-2-naphthol?. (n.d.). Mol-Instincts. Retrieved January 13, 2026, from [Link]

-

Metal Indicator PAN | CAS 85-85-8. (n.d.). Dojindo. Retrieved January 13, 2026, from [Link]

-

Metal Indicator Cu-PAN. (n.d.). Dojindo. Retrieved January 13, 2026, from [Link]

-

Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 13, 2026, from [Link]

- Li, T., Chen, X., Wang, H., & Liu, X. (2011). Polymer-Controlled Synthesis of 1-(2-Pyridylazo)-2-Naphthol Hierarchical Architectures. Journal of NanoScience and NanoTechnology, 11(7), 6038-6043.

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

- Pal, T., Bera, P., Ghorai, S., & Pal, S. (2020). Palladium(II) complex with 1-(2-pyridylazo)-2-naphthol (PAN): Synthesis, X-ray structure, electrochemistry. Journal of the Indian Chemical Society, 97(10b), 1837-1843.

-

Li, T., Chen, X., Wang, H., & Liu, X. (2011). Polymer-Controlled Synthesis of 1-(2-Pyridylazo)-2-Naphthol Hierarchical Architectures. ResearchGate. Retrieved January 13, 2026, from [Link]

-

Purification by Recrystallization. (n.d.). CUNY. Retrieved January 13, 2026, from [Link]

-

Recrystallization. (n.d.). University of Massachusetts. Retrieved January 13, 2026, from [Link]

- Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol: A Comprehensive study. (2021). International Journal of Trend in Scientific Research and Development, 5(5), 1324-1327.

-

CHE 241 Lab 2: Recrystallization. (n.d.). Rowan College at Burlington County. Retrieved January 13, 2026, from [Link]

-

Recrystallization-1.pdf. (n.d.). Swarthmore College. Retrieved January 13, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 13, 2026, from [Link]

-

Synthesis of 1-Phenylazo-2-Naphthol. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. gspchem.com [gspchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. byjus.com [byjus.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. Coupling of benzene diazonium chloride with 1naphthol class 12 chemistry CBSE [vedantu.com]

- 11. tandfonline.com [tandfonline.com]

- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. Metal Indicator PAN | CAS 85-85-8 Dojindo [dojindo.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. indianchemicalsociety.com [indianchemicalsociety.com]

A Comprehensive Technical Guide to 2-(2-Pyridylazo)-1-naphthol (PAN), CAS 85-85-8

This guide provides an in-depth exploration of 2-(2-Pyridylazo)-1-naphthol (PAN), a highly versatile organic compound widely recognized for its critical role in analytical chemistry. Identified by its CAS number 85-85-8, PAN is an azo dye that serves as a sensitive metallochromic indicator and a chromogenic agent for the spectrophotometric determination of a multitude of metal ions.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a blend of foundational knowledge and practical, field-proven insights into the application of PAN.

Core Characteristics and Physicochemical Properties

This compound, with the chemical formula C₁₅H₁₁N₃O and a molecular weight of 249.27 g/mol , typically appears as an orange-red to brick-red crystalline powder.[4][5][6] While it is insoluble in water, it readily dissolves in various organic solvents such as methanol, ethanol, and chloroform, as well as in hot dilute alkali solutions.[1][7][8] This solubility profile is a key determinant of its application in different analytical methodologies.

| Property | Value | References |

| CAS Number | 85-85-8 | [5][6][9] |

| Molecular Formula | C₁₅H₁₁N₃O | [5][6][10] |

| Molecular Weight | 249.27 g/mol | [5][6][10] |

| Appearance | Orange-red to brick-red crystalline powder | [4][11] |

| Melting Point | 138-141 °C | [5] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, chloroform, and hot dilute alkali | [1][7][8] |

| Absorption Maximum (λmax) | 461 - 465 nm (in Ethanol) |

The Principle of Chelation and Colorimetric Indication

The functionality of PAN as both a complexometric indicator and a spectrophotometric reagent is rooted in its ability to act as a chelating agent.[2][12] The PAN molecule can act as a terdentate ligand, forming stable, colored complexes with metal ions through coordination via the hydroxyl oxygen, the pyridine nitrogen, and one of the nitrogen atoms of the azo group.[13]

The formation of these metal-PAN chelates results in a distinct color change, a phenomenon that is central to its application.[14] In solution, the free PAN indicator has a different color from the metal-PAN complex. For instance, in complexometric titrations with EDTA, PAN forms a colored complex with the metal ion being analyzed. As EDTA, a stronger chelating agent, is added, it displaces PAN from the metal ion.[15][16] This displacement liberates the free indicator, causing a sharp color change that signals the endpoint of the titration.[16] Most metal-PAN complexes are reddish in color.[12]

Applications in Analytical Chemistry

PAN's versatility has established it as a staple reagent in numerous analytical applications, primarily in complexometric titrations and spectrophotometry.

Complexometric Titrations

PAN is a valuable indicator for the complexometric titration of various metal ions, including zinc, copper, and cadmium, with EDTA.[12] The sharpness of the endpoint is dependent on the pH of the solution, which affects the stability of the metal-PAN complex.[12]

Experimental Protocol: Preparation and Use of PAN Indicator for Complexometric Titration

This protocol outlines the preparation of a PAN indicator solution and its application in the titration of a metal ion with EDTA.

Materials:

-

This compound (PAN) powder

-

Ethanol or Methanol[17]

-

Metal salt solution (e.g., ZnSO₄) of unknown concentration

-

Standardized EDTA solution (e.g., 0.01 M)

-

Buffer solution (to maintain optimal pH)

-

Burette, pipette, conical flask, magnetic stirrer

Procedure:

-

Indicator Preparation:

-

Titration Setup:

-

Pipette a known volume of the metal ion solution into a conical flask.

-

Add a suitable buffer to adjust the pH to the optimal range for the specific metal-PAN complex formation.

-

Add 2-3 drops of the PAN indicator solution. The solution should develop a color indicative of the metal-PAN complex.

-

-

Titration:

-

Titrate the solution with the standardized EDTA solution from a burette with constant stirring.

-

The endpoint is reached when the color of the solution sharply changes from that of the metal-PAN complex to that of the free indicator.

-

-

Calculation:

-

Calculate the concentration of the metal ion in the sample using the volume of EDTA consumed and the stoichiometry of the reaction.

-

Spectrophotometric Analysis

PAN is extensively used as a chromogenic reagent for the spectrophotometric determination of a wide array of transition metals, including but not limited to cadmium, cobalt, copper, iron, manganese, nickel, palladium, and zinc.[1][8][18] This method relies on the formation of a colored metal-PAN complex, where the intensity of the color, measured as absorbance at a specific wavelength (λmax), is proportional to the concentration of the metal ion.

The use of surfactants or micellar media can enhance the sensitivity and selectivity of these methods by increasing the solubility of the metal-PAN complexes in aqueous solutions, thus avoiding the need for solvent extraction.[19]

Experimental Protocol: Spectrophotometric Determination of a Metal Ion

This protocol provides a general framework for the spectrophotometric analysis of a metal ion using PAN.

Materials:

-

PAN solution (prepared as in the titration protocol)

-

Standard solutions of the metal ion of interest

-

Buffer solution

-

Surfactant solution (optional, e.g., Tween 80 or CTAB)[19]

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of the metal ion with known concentrations in volumetric flasks.

-

To each flask, add the buffer solution to maintain the optimal pH, the PAN solution, and if necessary, the surfactant solution.

-

Dilute to the mark with deionized water and allow time for the color to develop fully.

-

-

Absorbance Measurement:

-

Measure the absorbance of each standard solution at the λmax of the metal-PAN complex using a spectrophotometer. Use a reagent blank (containing all components except the metal ion) to zero the instrument.

-

-

Calibration Plot:

-

Plot a graph of absorbance versus the concentration of the metal ion. This should yield a linear relationship according to Beer's Law.

-

-

Sample Analysis:

-

Prepare the unknown sample in the same manner as the standards.

-

Measure its absorbance and determine the concentration of the metal ion from the calibration curve.

-

Stability of Metal-PAN Complexes

The stability of the metal-PAN complexes is a crucial factor influencing the efficacy of analytical methods. This stability is quantified by the stability constant (log K), with higher values indicating a more stable complex.[20][21][22] The stability is significantly affected by factors such as the nature of the metal ion, the solvent system, and the pH of the medium.[12][20]

| Metal Ion | Solvent | log K | Reference |

| Co(II) | Methanol | 6.25 | [20] |

| Ni(II) | Methanol | 5.85 | [20] |

| Zn(II) | Methanol | 6.10 | [20] |

| Co(II) | Acetonitrile | 7.15 | [20] |

| Ni(II) | Acetonitrile | 6.80 | [20] |

| Zn(II) | Acetonitrile | 7.00 | [20] |

| Co(II) | Dimethyl Sulfoxide | 5.85 | [20] |

| Ni(II) | Dimethyl Sulfoxide | 5.20 | [20] |

| Zn(II) | Dimethyl Sulfoxide | 5.60 | [20] |

Safety and Handling

This compound is considered a hazardous substance.[23] It can cause irritation to the skin, eyes, and respiratory tract.[24][25] It may be harmful if swallowed, inhaled, or absorbed through the skin.[24] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the compound.[26] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 85-85-8) remains an indispensable reagent in the field of analytical chemistry. Its ability to form stable, colored chelates with a wide range of metal ions provides a simple yet sensitive means for their quantification through both titrimetric and spectrophotometric methods. A thorough understanding of its chemical properties, the principles of its action, and the factors influencing its reactivity is paramount for its effective and safe application in research and analysis.

References

-

Shar, G. A., & Bhanger, M. I. (2003). Spectrophotometric Determination of Metal Complexes of 1-(2 Pyridylazo)-2-naphthol in Micellar Medium. Journal of the Chemical Society of Pakistan, 25(3), 180-184. Retrieved from [Link]

- Sakai, Y. (1983). Spectrophotometric Determination of Zinc with 2-(5-Nitro-2-pyridylazo)-l-naphthol and Nonionic Surfactant.

- Abu-Eittah, R., & El-Nasr, M. M. S. (1974). Pyridylazo Compounds as Analytical Reagents: A Review.

-

Preparation of Indicator Solutions. (2010, September 27). Pharmaguideline. Retrieved from [Link]

-

PAN. (2017, February 28). ACS Reagent Chemicals. Retrieved from [Link]

-

Safari, Z., Gholivand, M. B., & Hosseinzadeh, L. (2011). Spectrophotometric study of complex formations between 1-(2-pyridylazo)-2-naphthol (PAN) and some metal ions in organic solvents and the determination of thermodynamic parameters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1606–1610. Retrieved from [Link]

-

1-(2-Pyridylazo)-2-naphthol, 98%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]

- Soomro, G. A., et al. (2014). A Simple Spectrophotometric Method for the Determination of Cadmium (II) using 1-(2-pyridylazo)-2-naphthol in Micellar Aqueous Solution of CTAB. Journal of Ultra Chemistry, 10(2), 95-104.

-

1-(2-Pyridylazo)-2-naphthol. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

PAN INDICATOR AR. (n.d.). Molychem. Retrieved from [Link]

-

Complexometric indicator. (2023, December 1). In Wikipedia. Retrieved from [Link]

-

PAN indicator solution. (n.d.). MySkinRecipes. Retrieved from [Link]

-

What are the synthesis methods and applications of 1-(2-Pyridylazo)-2-naphthol?. (n.d.). FAQ. Retrieved from [Link]

-

PAN INDICATOR AR. (n.d.). SUDAN CHEMICAL. Retrieved from [Link]

-

Material Safety Data Sheet: 1-(2-PYRIDYLAZO)-2-NAPHTHOL. (2000, May 8). University of Maryland. Retrieved from [Link]

-

Complexation Titration. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]

-

Classification of Complexometric Titration and Metal ion Indicators. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Stability Constants and Their Measurement. (n.d.). Retrieved from [Link]

-

Stability constants of complexes. (2023, November 28). In Wikipedia. Retrieved from [Link]

-

Stability Constants of Metal Complexes in Solution. (2021, July 21). SciSpace. Retrieved from [Link]

Sources

- 1. 1-(2-Pyridylazo)-2-naphthol, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 5. 1-(2-吡啶偶氮)-2-萘酚 indicator grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. PAN INDICATOR AR | 85-85-8 | MSDS and Specifications of PAN INDICATOR AR [molychem.net]

- 7. adipogen.com [adipogen.com]

- 8. Page loading... [guidechem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. PAN indicator solution [myskinrecipes.com]

- 11. Page loading... [wap.guidechem.com]

- 12. gspchem.com [gspchem.com]

- 13. journals.najah.edu [journals.najah.edu]

- 14. Complexometric indicator - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Classification of Complexometric Titration and Metal ion Indicators | Pharmaguideline [pharmaguideline.com]

- 17. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 18. Spectrophotometric study of complex formations between 1-(2-pyridylazo)-2-naphthol (PAN) and some metal ions in organic solvents and the determination of thermodynamic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jcsp.org.pk [jcsp.org.pk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 22. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. 1-(2-PYRIDYLAZO)-2-NAPHTHOL [www2.atmos.umd.edu]

- 25. fishersci.com [fishersci.com]

- 26. 1-(2-Pyridylazo)-2-naphthol indicator grade 85-85-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 2-(2-Pyridylazo)-1-naphthol (PAN) in Organic Solvents

Foreword: The Crucial Role of Solubility in Analytical Applications

2-(2-Pyridylazo)-1-naphthol, commonly known by its acronym PAN, is a highly versatile azo dye and chelating agent.[1][2] With the chemical formula C₁₅H₁₁N₃O, its molecular structure is the key to its utility. PAN is a cornerstone reagent in analytical chemistry, prized for its ability to form stable, intensely colored complexes with a wide array of metal ions. This property makes it an invaluable tool for the spectrophotometric determination of metals and as a sharp indicator in complexometric titrations.[1][3][4][5] The efficacy of PAN in these applications—from preparing stable reagent solutions to performing solvent extractions of metal chelates—is fundamentally governed by its solubility characteristics.[3][6] This guide provides a comprehensive examination of the factors influencing PAN's solubility in organic solvents, supported by available data and a robust experimental protocol for its quantitative determination.

The Molecular Basis of PAN Solubility

The solubility of any compound is dictated by the interplay between its own molecular structure and the properties of the solvent. The principle of "like dissolves like" is the foundational concept: substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] PAN's structure is a fascinating case study in this principle, as it contains both nonpolar and polar regions.

-

Nonpolar Character: The fused aromatic naphthyl ring and the pyridyl ring system are inherently nonpolar, contributing to van der Waals interactions.

-

Polar Character: The molecule's functionality is derived from its polar groups: the hydroxyl (-OH) group and the nitrogen atoms of the azo linkage (-N=N-) and the pyridine ring.[3][8] These sites are capable of engaging in stronger dipole-dipole interactions and, crucially, hydrogen bonding.

This dual nature means that PAN is poorly soluble in water but shows significant solubility in various organic solvents, particularly those that can interact with its polar functional groups.[3][5]

Key Influencing Factors:

-

Solvent Polarity: PAN's solubility is greatest in polar organic solvents. The polarity of the solvent facilitates the dissolution by stabilizing the polar regions of the PAN molecule through dipole-dipole forces.[3]

-

Hydrogen Bonding: The hydroxyl group and nitrogen atoms make PAN a hydrogen bond acceptor and donor. Protic solvents, such as alcohols (e.g., methanol, ethanol), can form strong hydrogen bonds with PAN, significantly enhancing its solubility.

-

pH-Dependence: While this guide focuses on organic solvents, it is critical to understand that PAN's solubility is highly pH-dependent. In strongly acidic solutions, the pyridine nitrogen can be protonated, while in strongly alkaline solutions, the naphtholic hydroxyl group can be deprotonated.[3] These ionic forms are more soluble in aqueous media, a principle often exploited in extraction procedures. The neutral form, which predominates at intermediate pH, is the species primarily dissolved in organic solvents.

-

Temperature: For most solid solutes dissolving in liquid solvents, an increase in temperature leads to an increase in solubility.[3][9] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

Caption: Core factors influencing the solubility of PAN.

Solubility Profile of PAN in Common Organic Solvents

| Solvent | Polarity | Type | Quantitative Solubility | Qualitative Description |

| Methanol | Polar | Protic | ~1 g/L[3] | Soluble[2][3] |

| Ethanol | Polar | Protic | ~1 g/L (0.1% w/v)[3][10] | Soluble[2][3] |

| Acetone | Polar | Aprotic | Data not available | Soluble[2][3] |

| Chloroform | Polar | Aprotic | Data not available | Soluble[2][3] |

| Benzene | Nonpolar | Aprotic | Data not available | Soluble[2][3] |

| Diethyl Ether | Slightly Polar | Aprotic | Data not available | Soluble[2][3] |

| Water | Highly Polar | Protic | Data not available | Insoluble[3][5][11] |

| Hot Dilute Alkali | Aqueous | - | Data not available | Soluble[2][3] |

Note: The term "soluble" in a qualitative context often implies that a sufficient concentration can be achieved for its intended application (e.g., preparing a 0.1% indicator solution).

A Validated Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, this section provides a robust, self-validating protocol for determining the equilibrium solubility of PAN in an organic solvent of choice. The methodology is based on the widely accepted shake-flask method coupled with UV-Vis spectrophotometry for quantification.[6][12][13]

Objective:

To quantitatively measure the solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (PAN), solid, high purity

-

Solvent of interest (e.g., HPLC-grade methanol)

-

Analytical balance (4-decimal place)

-

Class A volumetric flasks and pipettes

-

Scintillation vials or amber glass bottles with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringes and 0.45 µm PTFE syringe filters

-

UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid PAN (e.g., ~10 mg) to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. The key is to ensure undissolved solid remains at equilibrium, confirming saturation.

-

Seal the vial tightly to prevent solvent evaporation. Prepare at least three replicates for statistical validity.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically recommended. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Sample Isolation and Filtration:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Crucial Step: Immediately attach a 0.45 µm PTFE syringe filter and dispense the solution into a clean, dry vial. This step is critical to remove all particulate matter, as any suspended solid will lead to an erroneously high solubility measurement.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of PAN in the same solvent with a known concentration (e.g., 100 mg/L).

-

Perform a serial dilution of the stock solution to create a set of at least five calibration standards with concentrations that bracket the expected solubility of PAN.

-

-

Spectrophotometric Analysis and Quantification:

-

Determine the wavelength of maximum absorbance (λmax) for PAN in the chosen solvent by scanning a standard solution (typically around 462-468 nm in methanol).[10][11]

-

Measure the absorbance of each calibration standard and the filtered saturated samples at the determined λmax. Use the pure solvent as a blank.

-

Construct a calibration curve by plotting absorbance versus concentration for the standards. The curve should be linear with a correlation coefficient (R²) > 0.99.

-

Use the equation of the line from the calibration curve to calculate the concentration of PAN in the filtered saturated samples. This concentration is the equilibrium solubility.

-

Caption: Experimental workflow for solubility determination.

Conclusion and Future Outlook

This compound is an indispensable analytical reagent whose utility is directly tied to its solubility. This guide has established that PAN, owing to its hybrid polar/nonpolar structure, is readily soluble in a range of common polar organic solvents like methanol and ethanol, while remaining insoluble in water. The scarcity of precise quantitative data underscores the importance of systematic investigation. The detailed experimental protocol provided herein offers a standardized framework for researchers to generate high-quality, reproducible solubility data. Such data is not merely academic; it is essential for optimizing analytical methods, developing new applications in materials science, and ensuring the reliability of PAN as a chelating agent and indicator in laboratories worldwide.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).

- An In-depth Technical Guide to the Solubility of 1-(2-Pyridylazo)-2-naphthol (PAN) - Benchchem. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- 1-(2-Pyridylazo)-2-naphthol - Chem-Impex. (n.d.).

- What are the synthesis methods and applications of 1-(2-Pyridylazo)-2-naphthol? - FAQ. (n.d.).

- 1-(2-Pyridylazo)-2-naphthol indicator grade 85-85-8 - Sigma-Aldrich. (n.d.).

- PYRIDYLAZO COMPOUNDS AS ANALYTICAL REAGENTS A REVIEW ALI Z. ABU - An-Najah journals. (n.d.).

- Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. (2020, January 31).

- 1-(2-Pyridylazo)-2-naphthol 85-85-8 wiki - Guidechem. (n.d.).

- 1-(2-Pyridylazo)-2-naphthol, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.).

- Correlation of solubility data of azo disperse dyes with the dye uptake of poly(ethylene terephthalate) fibres in supercritical carbon dioxide | Request PDF - ResearchGate. (2025, August 7).

- PAN-INDICATOR-1-2-PYRIDYLAZO-2-NAPHTHOL.pdf - GSP Chem. (n.d.).

- 1-(2-Pyridylazo)-2-naphthol - ChemicalBook. (n.d.).

- Solvent Miscibility Table - Sigma-Aldrich. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-(2-Pyridylazo)-2-naphthol, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. chem.ws [chem.ws]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. gspchem.com [gspchem.com]

- 11. 1-(2-Pyridylazo)-2-naphthol CAS#: 85-85-8 [m.chemicalbook.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Theory and Application of 2-(2-Pyridylazo)-1-naphthol (PAN) in Metal Complex Formation

This guide provides a comprehensive exploration of the principles governing the formation of metal complexes with 2-(2-Pyridylazo)-1-naphthol (PAN). Designed for researchers, chemists, and professionals in drug development, this document delves into the coordination chemistry, analytical applications, and experimental methodologies related to this versatile chromogenic ligand. We will move beyond simple procedural outlines to examine the causal relationships that underpin experimental design, ensuring a robust and validated understanding of the topic.

The Theoretical Core: Understanding the PAN Ligand

This compound, commonly known as PAN, is a highly effective chelating agent renowned for its ability to form stable, colored complexes with a multitude of metal ions.[1][2][3] Its utility stems from its specific molecular architecture, which is inherently suited for coordination chemistry.

Molecular Structure and Chelation Mechanism

PAN (C₁₅H₁₁N₃O) is an azo dye characterized by a tridentate ligand structure.[4][5] This means it can bind to a central metal ion at three distinct points, forming two stable five-membered chelate rings. This multidentate coordination is the primary source of the high stability observed in its metal complexes. The three coordination sites are:

-

The nitrogen atom of the heterocyclic pyridine ring.

-

One of the nitrogen atoms in the azo group (–N=N–).

-

The deprotonated oxygen atom of the hydroxyl group (–OH) on the naphthol ring.[4]

The formation of the complex is critically dependent on the pH of the solution. The hydroxyl group must be deprotonated to enable the oxygen to act as a coordinating atom. This typically occurs under neutral to alkaline conditions, where the proton is abstracted, leaving a negatively charged oxygen atom that readily binds to a positively charged metal ion.

Caption: Chelation of a metal ion by the tridentate PAN ligand.

Thermodynamics and Stoichiometry of Complex Formation

The reaction between a metal ion (Mⁿ⁺) and PAN (represented as H-PAN) can be generalized as:

Mⁿ⁺ + 2 H-PAN ⇌ M(PAN)₂⁽ⁿ⁻²⁾⁺ + 2 H⁺

The stoichiometry of the resulting complex, most commonly 1:2 (metal:ligand), can vary depending on the metal ion, its coordination number, and the reaction conditions.[6][7] For instance, the formation of a 1:1 complex (MPAN⁺) has also been reported, particularly when the concentration of PAN is not in significant excess.[7] The stability of these complexes is high, as evidenced by large overall stability constants. For example, the Mn(PAN)₂ complex has a reported overall stability constant of 10¹⁶⁸.[6]

The stability and formation of these complexes are influenced by several factors:

-

pH: As the cornerstone of this reaction, pH dictates the protonation state of the hydroxyl group. An optimal pH range exists for each metal, representing a balance between ligand deprotonation and the prevention of metal hydroxide precipitation at higher pH values.[8][9]

-

Solvent: PAN and its metal chelates are characteristically insoluble in water.[8][10] This necessitates the use of organic solvents for extraction or, more conveniently, the use of surfactants to create a micellar medium that solubilizes the complex in an aqueous phase.[6][8][9] Non-ionic surfactants like Triton X-100 or Tween 80 are frequently employed for this purpose.[6][8]

-

Temperature: The thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of the complexation reaction can be determined by studying the temperature dependence of the stability constants, providing deeper insight into the spontaneity and nature of the binding.[11]

Spectrophotometric Analysis: A Powerful Application

The most prominent application of PAN is in the spectrophotometric determination of metal ions.[4] The principle is straightforward: the PAN ligand itself has a distinct absorption spectrum, and upon complexation with a metal ion, a significant bathochromic shift (shift to a longer wavelength) occurs, accompanied by a change in color.[8][10] This color change is intense, allowing for the sensitive quantification of metal ions at trace levels.

Key Analytical Parameters

The sensitivity of a spectrophotometric method using PAN is often described by two key parameters, as shown in the table below.

| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (μg cm⁻²) |

| Manganese(II) | ~9.2 | 562 | 4.4 x 10⁴ | 14.1 |

| Cadmium(II) | 9.0 - 10.5 | 555 | 1.75 x 10⁴ | 6.5 |

| Mercury(II) | 9.5 - 11.0 | 565 | 3.0 x 10⁴ | 6.5 |

| Zinc(II) | 8.0 - 8.8 | 623 | 7.8 x 10⁴ | N/A |

Data compiled from multiple sources.[6][8][9]

-

Molar Absorptivity (ε): A measure of how strongly the complex absorbs light at a specific wavelength. Higher values indicate greater sensitivity.

-

Sandell's Sensitivity: An older but still useful metric representing the concentration of an analyte that gives an absorbance of 0.001 in a 1 cm cuvette.

The use of derivative spectrophotometry can further enhance the selectivity of PAN-based assays, allowing for the simultaneous determination of multiple metal ions in a single sample by resolving overlapping spectra.

Experimental Protocols

Adherence to validated protocols is essential for reproducible and accurate results. The following sections provide standardized, step-by-step methodologies for the synthesis and analysis of PAN-metal complexes.

Protocol: Synthesis of a Palladium(II)-PAN Complex

This protocol describes a general method for synthesizing a solid metal-PAN complex, adapted from the synthesis of [Pd(PAN)Cl].[12]

Rationale: This procedure uses reflux to provide the necessary activation energy for the complexation reaction. The subsequent purification by column chromatography is a critical step to isolate the desired complex from unreacted starting materials and any potential side products.

-

Reaction Setup: In a round-bottom flask, dissolve the metal salt (e.g., K₂PdCl₄, 0.5 mmol) and 1-(2-pyridylazo)-2-naphthol (PAN, 0.5 mmol) in a suitable solvent such as methanol.

-

Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 8 hours) until the solution develops a deep, stable color (e.g., green for palladium).

-

Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product via column chromatography using a silica gel stationary phase.

-

Elution: Elute the column with an appropriate solvent mixture (e.g., 50% v/v ethyl acetate-petroleum ether) to separate the desired complex.

-

Isolation: Collect the colored band corresponding to the product and remove the solvent under reduced pressure to obtain the pure, solid complex.

Protocol: Spectrophotometric Determination of Zinc(II)

This protocol provides a workflow for the quantitative determination of a metal ion in an aqueous sample using PAN in a micellar medium.[9]

Rationale: This method avoids hazardous organic solvents by using a non-ionic surfactant to solubilize the water-insoluble zinc-PAN chelate. A boric acid buffer is used to maintain the optimal pH of 8.5, ensuring complete and stable color formation. A blank solution containing EDTA is prepared to subtract the absorbance from any interfering ions that might also react with PAN, thereby increasing the method's selectivity.

Caption: Workflow for spectrophotometric metal determination.

-

Sample Preparation: Pipette an aliquot of the sample solution containing zinc (e.g., up to 32 µg) into a 50 mL volumetric flask.

-

Blank Preparation: In a separate 50 mL flask, prepare a reagent blank using deionized water instead of the sample. For masking, a second blank containing EDTA can be used to measure against the sample, which corrects for interferences.[9]

-

Buffering: Add a sufficient volume of a boric acid buffer solution to adjust and maintain the pH at 8.5.

-

Solubilization: Add a solution of a non-ionic surfactant (e.g., Triton X-100).

-

Complexation: Add the chromogenic agent, a solution of PAN in a solvent like 1,4-dioxan or ethanol.

-

Dilution: Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.

-

Color Development: Allow the solution to stand for a few minutes for the color to develop fully and stabilize.

-

Measurement: Measure the absorbance of the sample solution at the wavelength of maximum absorbance (λmax = 623 nm for Zinc) against the prepared reagent blank.

-

Quantification: Determine the concentration of zinc in the sample by comparing its absorbance to a calibration curve prepared using standard zinc solutions.

Conclusion

The formation of metal complexes with this compound is a robust and well-understood process rooted in the principles of coordination chemistry. The tridentate nature of the PAN ligand leads to the formation of highly stable and intensely colored chelates, a property that has been expertly leveraged for the sensitive spectrophotometric determination of a wide array of metal ions. By carefully controlling experimental parameters—most notably pH and the choice of solvent or surfactant—these methods can be finely tuned for high accuracy and selectivity. The protocols and theoretical framework presented here provide a solid foundation for researchers and scientists to confidently apply PAN-based methodologies in their analytical and developmental work.

References

-

Shar, G. A., & Bhanger, M. I. (2003). Spectrophotometric Determination of Metal Complexes of 1-(2 Pyridylazo)-2-naphthol in Micellar Medium. Journal of the Chemical Society of Pakistan, 25(1), 28-32. [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of some Transition Metal Complexes with Water Soluble Hydroxy Functionalized Polyacrylonitrile. Request PDF. [Link]

-

Abu-Eittah, R. (1989). Pyridylazo Compounds as Analytical Reagents: A Review. An-Najah University Journal for Research - A (Natural Sciences), 1(6). [Link]

-

Sakai, Y. (1981). Spectrophotometric Determination of Zinc with 2-(5-Nitro-2-pyridylazo)-l-naphthol and Nonionic Surfactant. Memoirs of the Faculty of Education, Miyazaki University, Natural Sciences, 50, 11-16. [Link]

-

Wiley Online Library. (2001). Synthesis, characterization, and properties of poly(maleic acid) metal complexes with Cu(II), Co(II), Ni(II), and Zn(II). [Link]

-

Goto, K., Taguchi, S., Fukamachi, K., & Toei, K. (1977). Spectrophotometric determination of manganese with 1-(2-pyridylazo)-2-naphthol and a non-ionic surfactant. Talanta, 24(12), 752-753. [Link]

-

Safari, Z., Gholivand, M. B., & Hosseinzadeh, L. (2011). Spectrophotometric study of complex formations between 1-(2-pyridylazo)-2-naphthol (PAN) and some metal ions in organic solvents and the determination of thermodynamic parameters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1606-1610. [Link]

-

ResearchGate. (2004). Study on the Formation Constant of the 1-(2'-Pyridylazo)-2-Naphthol-Copper(II) Complex in Acidic Aqueous Solutions. Request PDF. [Link]

-

MDPI. (2023). Synthesis, Spectroscopic Characterization and Thermal Studies of Polymer-Metal Complexes Derived from Modified Poly Styrene-Alt-(Maleic Anhydride) as a Prospects for Biomedical Applications. [Link]

-

Indian Chemical Society. (2020). Palladium(II) complex with 1-(2-pyridylazo)-2-naphthol (PAN): Synthesis, X-ray structure, electrochemistry. Journal of the Indian Chemical Society, 97(10), 1619-1625. [Link]

-

Chem-Impex. (n.d.). 1-(2-Pyridylazo)-2-naphthol. [Link]

-

PubChem. (n.d.). 1-(2-Pyridylazo)-2-naphthol. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. [Link]

-

Systematic Reviews in Pharmacy. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. [Link]

-

ACS Publications. (1955). 1-(2-Pyridylazo)-2-naphthol as Possible Analytical Reagent. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. journals.najah.edu [journals.najah.edu]

- 5. 1-(2-Pyridylazo)-2-naphthol | C15H11N3O | CID 6825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Spectrophotometric determination of manganese with 1-(2-pyridylazo)-2-naphthol and a non-ionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]

- 10. Page loading... [wap.guidechem.com]

- 11. Spectrophotometric study of complex formations between 1-(2-pyridylazo)-2-naphthol (PAN) and some metal ions in organic solvents and the determination of thermodynamic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. indianchemicalsociety.com [indianchemicalsociety.com]

Molar Absorptivity of 2-(2-Pyridylazo)-1-naphthol (PAN) Metal Complexes: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the molar absorptivity of metal complexes formed with 2-(2-Pyridylazo)-1-naphthol (PAN). It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize spectrophotometric methods for metal ion quantification. This document delves into the theoretical underpinnings, practical experimental considerations, and comparative data essential for the effective application of PAN as a chromogenic agent.

Introduction: The Role of PAN in Metallomics and Analytical Chemistry

This compound, commonly known as PAN, is a highly versatile organic chelating agent pivotal in the quantitative analysis of a wide array of metal ions.[1] As a terdentate ligand, PAN forms stable, intensely colored complexes with numerous metals, which is the cornerstone of its application as a chromogenic reagent in spectrophotometry.[1][2] The formation of these metal-PAN chelates, often exhibiting a characteristic reddish hue, allows for their determination through colorimetric measurements.[1][2] The intensity of the color, quantified as absorbance, is directly proportional to the concentration of the metal ion, offering a simple, sensitive, and cost-effective analytical method.[1]

The utility of PAN extends across various scientific domains, including environmental monitoring, analysis of alloys, and characterization of biological materials.[1] A critical parameter that defines the sensitivity of these analytical methods is the molar absorptivity (ε) , also known as the molar extinction coefficient. Molar absorptivity is a measure of how strongly a chemical species absorbs light at a specific wavelength.[3] A high molar absorptivity value for a metal-PAN complex signifies that even a small amount of the metal can produce a significant absorbance signal, leading to a highly sensitive assay.

This guide will explore the factors influencing the molar absorptivity of PAN-metal complexes, provide detailed protocols for its determination, and present a comparative analysis of these values for various metal ions.

Theoretical Framework: Understanding Molar Absorptivity in PAN-Metal Complexes

The vibrant colors of PAN-metal complexes arise from electronic transitions within the molecule upon absorption of light. When PAN chelates a metal ion, it acts as a terdentate ligand, coordinating through the hydroxyl oxygen, the pyridine nitrogen, and one of the nitrogen atoms of the azo group.[2] This coordination creates a new chemical entity with a unique set of molecular orbitals.

The absorption of light in the visible region of the electromagnetic spectrum promotes electrons from lower energy orbitals to higher energy orbitals. In the case of PAN-metal complexes, these are typically charge-transfer transitions, where the absorption of a photon causes an electron to move from a metal-centered orbital to a ligand-centered orbital (MLCT) or vice-versa (LMCT). These charge-transfer bands are generally very intense, leading to the high molar absorptivities observed for these complexes.

The Beer-Lambert law is the fundamental principle governing the relationship between absorbance and concentration:[3][4]

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε is the molar absorptivity (in L mol⁻¹ cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the complex (in mol L⁻¹)

Molar absorptivity is an intrinsic property of the complex and is dependent on the wavelength of light and the chemical environment.[3]

Factors Influencing Molar Absorptivity

Several factors can significantly impact the observed molar absorptivity of a PAN-metal complex:

-

The Metal Ion: The nature of the metal ion, including its size, charge, and electronic configuration, plays a crucial role in determining the energy of the electronic transitions and thus the λmax and ε of the complex.

-

pH of the Medium: The pH of the solution is critical as it affects the protonation state of the PAN ligand.[5] Optimal pH ranges are necessary to ensure the complete formation of the desired metal-PAN complex.[6]

-

Solvent/Medium: PAN and its metal chelates are often insoluble in water.[5][6] Therefore, organic solvents or micellar media (using surfactants like Tween 80 or Triton X-100) are employed to solubilize the complexes.[5][6] The polarity and coordinating ability of the solvent can influence the electronic structure of the complex and, consequently, its molar absorptivity.

-

Stoichiometry of the Complex: The ratio of metal to ligand in the complex (e.g., 1:1 or 1:2) will affect the overall electronic environment and the resulting molar absorptivity.

The interplay of these factors is visually summarized in the diagram below.

Caption: Key factors influencing the molar absorptivity of PAN-metal complexes.

Experimental Determination of Molar Absorptivity

The accurate determination of molar absorptivity is crucial for developing robust analytical methods. The following protocol outlines a general procedure for determining the molar absorptivity of a PAN-metal complex.

Reagents and Instrumentation

-

Standard Metal Solution (1000 µg/mL): Prepare by dissolving a high-purity metal or its salt in an appropriate acid and diluting to a known volume with deionized water.[1]

-

PAN Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable organic solvent, such as ethanol or methanol.[1]

-

Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., acetate buffer for pH 5.6, phosphate buffer for pH 6.0).[1][6]

-

Surfactant Solution (if required): For aqueous systems, a non-ionic surfactant solution (e.g., 5% w/v Triton X-100 or Tween 80) may be necessary to solubilize the complex.[1][5][6]

-

Instrumentation: A calibrated UV-Visible spectrophotometer and a pH meter are required.[1][6]

Experimental Workflow

The determination of molar absorptivity involves the preparation of a calibration curve, from which the value of ε can be derived.

Sources

stability constants of 2-(2-Pyridylazo)-1-naphthol chelates.

An In-Depth Technical Guide to the Stability Constants of 2-(2-Pyridylazo)-1-naphthol (PAN) Chelates

Authored by: A Senior Application Scientist

Introduction

This compound, commonly abbreviated as PAN, stands as a cornerstone chelating agent in the field of analytical chemistry and coordination chemistry.[1] First introduced as a spectrophotometric reagent by Cheng and Bray, its utility has expanded significantly over the past decades.[2] PAN is a versatile terdentate ligand, meaning it binds to a central metal ion through three donor atoms: the hydroxyl oxygen, the pyridine nitrogen, and one of the azo group's nitrogen atoms.[2] This coordination results in the formation of stable, intensely colored chelate complexes with a wide array of metal ions, making PAN an invaluable tool for their spectrophotometric determination.[3]

The stability of these metal-PAN complexes, quantified by their stability constants, is the most critical parameter governing their formation, dissociation, and applicability. A thorough understanding of these constants is paramount for developing robust analytical methods, designing novel therapeutic or diagnostic agents, and controlling metal ion behavior in various chemical systems.[1][4] This guide provides a comprehensive exploration of the theoretical underpinnings of PAN chelate stability, detailed experimental protocols for their determination, a summary of quantitative data, and insights into the factors that modulate these fundamental interactions.

Theoretical Framework of Chelate Stability

The interaction between a metal ion (M) and a ligand like PAN (L) in solution is a dynamic equilibrium. The stability of the resulting complex is a thermodynamic measure of the extent to which the metal ion and ligand associate.

Stepwise and Overall Stability Constants

The formation of a metal-ligand complex typically occurs in a stepwise manner. For a metal ion M forming a 1:2 complex with PAN (ML₂), the equilibria can be described by two stepwise formation constants, K₁ and K₂:

-

M + L ⇌ ML ; K₁ = [ML] / ([M][L])

-

ML + L ⇌ ML₂ ; K₂ = [ML₂] / ([ML][L])

The overall stability constant, denoted by β, is the product of the stepwise constants and represents the equilibrium for the overall formation of the complex from the free metal ion and ligands.[5]

-

M + 2L ⇌ ML₂ ; β₂ = K₁ * K₂ = [ML₂] / ([M][L]²)

These constants are often large and are therefore conveniently expressed on a logarithmic scale (log K or log β).[5]

The Chelate Effect: An Entropic Driving Force

PAN is a multidentate ligand, and its ability to form a ring structure with a metal ion significantly enhances the stability of the resulting complex. This phenomenon is known as the chelate effect .[6] The enhanced stability of chelate complexes compared to analogous complexes with monodentate ligands is primarily driven by a favorable change in entropy (ΔS°).[5]

When a multidentate ligand like PAN displaces several solvent molecules (which act as monodentate ligands) from the metal's coordination sphere, there is a net increase in the number of free particles in the system. This increase in disorder leads to a positive entropy change, making the Gibbs free energy change (ΔG° = ΔH° - TΔS°) more negative and thus favoring complex formation.[5]

Factors Influencing the Stability of PAN Chelates

The magnitude of the stability constant for a given PAN-metal chelate is not fixed; it is influenced by a combination of intrinsic properties of the metal and ligand and the external experimental conditions.

-

Nature of the Central Metal Ion :

-

Charge and Ionic Radius : Stability generally increases with a higher positive charge on the metal ion and a smaller ionic radius.[7] This leads to a greater charge-to-size ratio, resulting in a stronger electrostatic attraction with the ligand.[7]

-